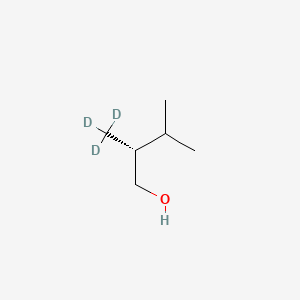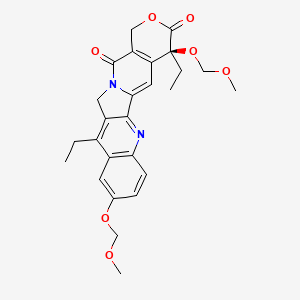
2,4'-DDT-d8
Descripción general
Descripción
1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, also known as 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, is a useful research compound. Its molecular formula is C14H9Cl5 and its molecular weight is 362.525. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compuestos Marcados con Isótopos Estables
2,4'-DDT-d8 es un compuesto marcado con isótopos estables . Este tipo de compuestos se utilizan en diversos campos de investigación científica, incluyendo bioquímica, farmacología y ciencia ambiental. Son particularmente útiles en estudios de rastreo de isótopos, donde pueden ayudar a rastrear el flujo de átomos a través de las vías metabólicas.
Estándares de Referencia de Pesticidas
Este compuesto se utiliza como estándar de referencia en la investigación de pesticidas . Los estándares de referencia son esenciales en la química analítica, ya que garantizan la precisión del método analítico. Se utilizan para calibrar el equipo y validar los resultados.
Pruebas de Alimentos y Bebidas
this compound se utiliza para pruebas analíticas dentro del sector de alimentos y bebidas . Se puede utilizar para probar la presencia de pesticidas en productos alimenticios y bebidas, asegurando que sean seguros para el consumo.
Análisis Ambiental
Este compuesto se utiliza en el análisis ambiental . Se puede utilizar para probar la presencia de pesticidas en diversas muestras ambientales, como el suelo o el agua. Esto ayuda a controlar el impacto ambiental del uso de pesticidas.
Estándar de Recuperación Sustituto
4,4'-DDT-d8 puede utilizarse como estándar de recuperación sustituto para la cuantificación de 4,4'-DDT en agua intersticial marina . Esto implica el uso de microextracción en fase sólida de equilibrio (SPME) seguido de desorción térmica automatizada-cromatografía de gases/espectrometría de masas (TD-GC-MS) utilizando fibra óptica desechable.
Evaluaciones Ambientales de Dicofol
El compuesto se utiliza en el análisis de dicofol, un pesticida bien conocido . Ayuda en la cuantificación y detección de dicofol en muestras ambientales, contribuyendo a la comprensión de la ocurrencia e impacto ambiental del dicofol.
Mecanismo De Acción
Target of Action
It’s known that ddt and its derivatives generally target the nervous system of insects, interfering with the sodium channels in their neurons .
Mode of Action
Ddt and its derivatives are known to interfere with the normal functioning of the nervous system in insects by opening sodium channels in their neurons, leading to nerve impulse disruption .
Biochemical Pathways
Ddt and its derivatives are known to affect various biochemical pathways, particularly those involved in nerve signal transmission .
Pharmacokinetics
They are also resistant to metabolism, leading to their persistence in the environment and in organisms .
Result of Action
Ddt and its derivatives are known to cause nerve impulse disruption in insects, leading to their paralysis and eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-DDT-d8 . Factors such as temperature, soil organic matter, and other environmental conditions can affect the degradation and distribution of DDT and its derivatives in the environment .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2,4’-DDT-d8 are largely determined by its structural similarity to 2,4’-DDT. It is expected to interact with similar enzymes, proteins, and other biomolecules as 2,4’-DDT. The presence of deuterium atoms can potentially affect these interactions due to the kinetic isotope effect
Cellular Effects
The cellular effects of 2,4’-DDT-d8 are likely to be similar to those of 2,4’-DDT, given their structural similarity. 2,4’-DDT has been shown to have various effects on cells, including alterations in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4’-DDT-d8 is not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exerts its effects at the molecular level through similar mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 2,4’-DDT-d8 in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exhibits similar temporal trends. The presence of deuterium atoms may influence these trends due to the kinetic isotope effect .
Dosage Effects in Animal Models
The effects of 2,4’-DDT-d8 at different dosages in animal models are not well-studied. It is likely that the effects of 2,4’-DDT-d8 vary with dosage, similar to 2,4’-DDT. Studies have shown that 2,4’-DDT can have toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving 2,4’-DDT-d8 are not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is involved in similar metabolic pathways. These may involve interactions with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2,4’-DDT-d8 within cells and tissues are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is transported and distributed in a similar manner. This could involve interactions with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Propiedades
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGPAFCQJIYDT-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)(Cl)Cl)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129305 | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221899-88-3 | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221899-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)


![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

